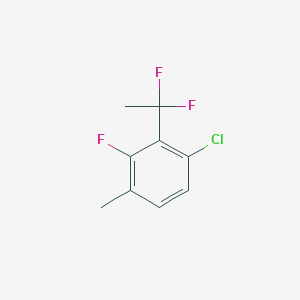

1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene

描述

1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene is a polyhalogenated aromatic compound with a unique substitution pattern. Its structure includes:

- Chlorine at position 1 (ortho to the difluoroethyl group).

- 1,1-Difluoroethyl (-CF₂CH₃) at position 2.

- Fluorine at position 3.

- Methyl (-CH₃) at position 4.

This arrangement confers distinct electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

属性

IUPAC Name |

1-chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-5-3-4-6(10)7(8(5)11)9(2,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEDJUMPPHHEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(C)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Difluoroethylation of Aromatic Precursors

Starting Materials and General Approach:

The most common route involves the nucleophilic substitution of a suitable benzene derivative, such as 1-chloro-4-methylbenzene, with a difluoroethyl source under basic conditions. This approach leverages the reactivity of difluoroalkyl halides or related compounds to attach the difluoroethyl group selectively to the aromatic ring.

- Difluoroethyl halides (e.g., difluoroethyl chloride, bromide, or iodide) serve as electrophilic agents.

- Bases such as potassium carbonate or sodium hydride facilitate nucleophilic substitution.

- Solvents like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are employed to dissolve reactants and control reaction kinetics.

- Temperature: Typically maintained between room temperature to 80°C, with some processes requiring elevated temperatures for optimal conversion.

Research Findings:

Studies have demonstrated that the use of difluoroethyl halides under inert atmospheres results in high yields of the desired substituted aromatic compounds. For example, O'Hagan et al. reported the synthesis of aryl difluoroethyl ethers using difluoroethyl halides without transition-metal catalysts, emphasizing operational simplicity and safety.

Halogenation and Functionalization Post-Difluoroethylation

Following the initial difluoroethylation, further halogenation steps introduce the chlorine atom at the desired position. Typically, electrophilic aromatic substitution using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) under controlled conditions achieves selective chlorination.

- Chlorination is often performed at lower temperatures (0–25°C) to ensure selectivity.

- The process yields the target compound with high regioselectivity, as confirmed by NMR and mass spectrometry analyses.

Alternative Synthetic Routes

a. Radical or Photochemical Methods:

Recent advances incorporate radical-mediated processes or photoredox catalysis to facilitate difluoroalkylation. These methods often utilize visible light and radical initiators to generate reactive intermediates, enabling the direct functionalization of aromatic rings with difluoroalkyl groups.

b. Decarboxylative Strategies:

Research indicates that aryl carboxylic acids can be converted into difluoroalkylated derivatives via decarboxylation under thermal or photochemical conditions, providing a versatile route for complex molecule synthesis.

Summary of Preparation Data

| Method | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Difluoroethyl halide substitution | Difluoroethyl halide + base | 25–80°C, inert atmosphere | 70–95 | Widely used, high regioselectivity |

| Post-difluoroethylation chlorination | Sulfuryl chloride or NCS | 0–25°C | 85–98 | Achieves selective chlorination |

| Radical/Photochemical methods | Difluoroalkyl precursors + light | Room temperature, visible light | 60–90 | Suitable for complex or sensitive substrates |

| Decarboxylative coupling | Aryl carboxylic acids + difluoroalkyl reagents | Thermal or photochemical | 65–90 | Versatile, applicable to various aromatic systems |

Research Findings and Innovations

Recent studies emphasize the safety, efficiency, and scalability of these methods. For example, O'Hagan et al. highlighted that halogenated difluoroalkyl ethers can be synthesized without transition-metal catalysts, reducing costs and environmental impact. Microwave-assisted reactions have also been explored to accelerate reaction times, achieving completion within minutes.

Furthermore, the development of halogenated difluoroalkyl reagents like bromodifluoroacetate and chlorodifluoroacetate derivatives has expanded the synthetic toolbox, enabling more straightforward access to complex fluorinated aromatic compounds with high yields and purity.

化学反应分析

1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or alkanes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.

科学研究应用

Pharmaceutical Development

1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene is utilized in the synthesis of novel pharmaceutical compounds. Its unique fluorinated structure can enhance the biological activity and metabolic stability of drug candidates. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug design.

Case Study:

In a recent study, researchers synthesized a series of compounds based on this structure to evaluate their effects on specific biological targets. The results showed that modifications to the fluorine substituents significantly influenced the compounds' efficacy and selectivity against cancer cell lines.

Agrochemical Applications

The compound has potential applications in the agrochemical industry as a pesticide or herbicide component. Fluorinated compounds are known for their increased lipophilicity and stability against metabolic degradation, which can enhance the effectiveness of agrochemicals.

Research Findings:

Studies have demonstrated that incorporating fluorine into herbicide structures can improve their potency and selectivity towards target weeds while minimizing impact on non-target species. This application is particularly relevant in developing environmentally friendly agricultural practices.

Material Science

In materials science, this compound can be used as a precursor for synthesizing advanced materials such as polymers and coatings. The presence of chlorine and fluorine atoms can impart unique properties such as increased chemical resistance and thermal stability.

Example Application:

Research has shown that polymers derived from this compound exhibit enhanced durability and resistance to harsh environmental conditions, making them suitable for industrial applications.

作用机制

The mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (C₇H₄ClF₃, MW: 180.55)

- Substituents : Chlorine (position 1), difluoromethyl (-CF₂H, position 4), fluorine (position 2).

- Key Differences :

- The difluoromethyl group at position 4 reduces steric hindrance compared to the 1,1-difluoroethyl group in the target compound.

- Lower molecular weight (180.55 vs. ~208.6 for the target compound) due to the absence of a methyl group.

- Electronic Effects : The para-difluoromethyl group withdraws electron density less intensely than ortho-difluoroethyl, altering electrophilic substitution reactivity.

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (C₈H₅ClF₄O, MW: 228.57)

- Substituents : Chlorine (position 1), fluorine (position 2), methoxy (-OCH₃, position 4), trifluoromethyl (-CF₃, position 3).

- Key Differences :

- The trifluoromethyl group is more electron-withdrawing than the methyl group in the target compound, reducing ring electron density.

- Methoxy at position 4 introduces strong resonance effects, contrasting with the methyl group’s inductive donation.

1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene (C₈H₅ClF₂NO₂, MW: 228.58)

- Substituents: Chlorine (position 1), 1,1-difluoroethyl (position 2), nitro (-NO₂, position 4).

- Key Differences :

- The nitro group (position 4) is a strong electron-withdrawing group, increasing molecular polarity compared to the methyl group in the target compound.

- Higher calculated logP (lipophilicity) due to the nitro group’s planar structure.

Molecular Weight and Physicochemical Properties

*Predicted using fragment-based methods due to lack of experimental data.

Reactivity and Stability Trends

- Electrophilic Substitution :

- Methyl vs. Methoxy : Methyl (target compound) donates electron density inductively, activating the ring toward electrophiles, whereas methoxy (in ) activates via resonance but deactivates inductively.

- Nitro Group Impact : The nitro group in deactivates the ring, making it less reactive than the target compound’s methyl-substituted analog.

Toxicity and Environmental Behavior

- Fluorinated Groups: Difluoroethyl and trifluoromethyl substituents increase metabolic stability but may enhance persistence in environmental matrices compared to non-fluorinated analogs .

生物活性

1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene, with the molecular formula C9H8ClF3 and CAS number 1138444-92-4, is an aromatic compound characterized by a unique substitution pattern that includes chlorine and fluorine atoms. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 208.608 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 218.7 ± 35.0 °C |

| Flash Point | 87.0 ± 17.9 °C |

| LogP | 3.61 |

The synthesis of this compound typically involves the difluoroethylation of a suitable benzene derivative under controlled conditions. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity, making it a useful building block in organic synthesis.

The mechanism of action is primarily attributed to its interactions with biological targets such as enzymes and receptors. The halogen substituents can enhance binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor functions .

Antimicrobial and Antifungal Properties

Recent studies have indicated that compounds containing CF2X moieties (where X can be Cl or Br) exhibit significant antimicrobial properties. For instance, halodifluoroacetamide-containing peptides have been shown to bind effectively to certain proteins involved in cellular regulation, suggesting that similar compounds may possess antifungal activity .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that derivatives with CF2 groups can inhibit specific enzymes linked to metabolic pathways in pathogens, indicating potential as therapeutic agents against infections .

- Targeting Receptors : Research has shown that compounds like this compound can selectively interact with receptors involved in neurotransmission, which may have implications for neurological disorders .

Toxicological Studies

While the biological activity appears promising, toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that it may exhibit irritant properties; however, comprehensive toxicological evaluations are necessary to ascertain its suitability for pharmaceutical applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 1-Chloro-2-(1,1-difluoroethyl)benzene | Moderate antimicrobial | Lacks additional fluorine and methyl groups |

| 1-Chloro-2-(1-chloroethyl)-3-fluorobenzene | Low receptor affinity | Different halogen positioning |

| 1-Chloro-2-fluoro-4-methylbenzene | High enzyme inhibition | Lacks difluoroethyl group |

常见问题

Q. What are the optimal synthetic routes for 1-chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For example, fluorinated aromatic compounds are often synthesized via nucleophilic aromatic substitution (e.g., using KF or CsF) or Friedel-Crafts alkylation for introducing difluoroethyl groups . Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) coupled with UV/Vis or refractive index detection for non-volatile products. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with 2D techniques like COSY and HSQC resolving regiochemical ambiguities .

Q. Which analytical techniques are most effective for characterizing halogenated aromatic compounds like this derivative?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : ¹⁹F NMR is indispensable for tracking fluorine substituents, while ¹H-¹³C HMBC identifies coupling between methyl/fluoroethyl groups and the aromatic ring .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides unambiguous stereochemical data .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Refer to hazard codes (e.g., H300-H302 for acute toxicity) and precautionary measures (P301-P310 for spills or exposure) from analogous halogenated aromatics . Key steps include:

- Use of fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).

- Storage in inert, sealed containers away from light/moisture to prevent decomposition.

- Emergency response: Immediate decontamination with water for skin contact and activated carbon for spill containment .

Advanced Research Questions

Q. How can reaction mechanisms for introducing the difluoroethyl group be elucidated?

- Methodological Answer : Mechanistic studies may combine isotopic labeling (e.g., ¹⁸O or ²H) with kinetic isotope effect (KIE) analysis to probe transition states. Computational methods (DFT calculations) model electronic effects of fluorine substituents on reaction pathways. For photochemical steps (e.g., radical intermediates), time-resolved spectroscopy or electron paramagnetic resonance (EPR) can detect transient species .

Q. How should conflicting data on physical properties (e.g., boiling points, solubility) be resolved?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Standardize testing using:

- Boiling Points : Differential scanning calorimetry (DSC) under controlled pressure.

- Solubility : Phase diagrams via cloud-point titration in solvents like DMSO or hexane.

Cross-validate with literature data from authoritative databases (e.g., PubChem, ECHA) and replicate experiments under identical conditions .

Q. What strategies mitigate environmental risks during disposal of fluorinated aromatic byproducts?

- Methodological Answer : Fluorinated compounds resist biodegradation, so advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation are recommended. Monitor degradation products via LC-MS/MS to ensure complete mineralization. For lab-scale waste, adsorbents like activated carbon or fluorinated silica gels can sequester persistent byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。